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Ethyl 3-methyl-2-thienyl sulfide

Electronic Effects Radical Chemistry Conformational Analysis

Ethyl 3-methyl-2-thienyl sulfide (CAS 1314924-21-4) is an organosulfur compound of the thienyl sulfide class, with the molecular formula C7H10S2 and a molecular weight of 158.28 g/mol. It is characterized as a colorless to pale yellow liquid, soluble in organic solvents like ethanol and ether but with limited water solubility.

Molecular Formula C7H10S2
Molecular Weight 158.3 g/mol
Cat. No. B7997951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-2-thienyl sulfide
Molecular FormulaC7H10S2
Molecular Weight158.3 g/mol
Structural Identifiers
SMILESCCSC1=C(C=CS1)C
InChIInChI=1S/C7H10S2/c1-3-8-7-6(2)4-5-9-7/h4-5H,3H2,1-2H3
InChIKeyWIIZRSXXDCCSOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-methyl-2-thienyl sulfide: Key Specifications, Structural Properties, and Industrial Relevance


Ethyl 3-methyl-2-thienyl sulfide (CAS 1314924-21-4) is an organosulfur compound of the thienyl sulfide class, with the molecular formula C7H10S2 and a molecular weight of 158.28 g/mol . It is characterized as a colorless to pale yellow liquid, soluble in organic solvents like ethanol and ether but with limited water solubility [1]. This compound is primarily investigated and utilized in flavor and fragrance applications due to the presence of the sulfur atom and the thiophene ring, which are known to impart potent and characteristic organoleptic properties [2].

Why Generic Substitution of Ethyl 3-methyl-2-thienyl sulfide in Flavor and Fragrance is Inadvisable: A Quantitative Perspective


Direct substitution of Ethyl 3-methyl-2-thienyl sulfide with seemingly similar alkyl thienyl sulfides or other organosulfur compounds is not scientifically sound due to profound differences in their sensory impact. The compound's specific combination of a 3-methyl substituent on the thiophene ring and an ethylthio group creates a unique electronic environment and steric profile, which directly dictates its distinct odor character and threshold [1]. Even minor structural modifications in sulfur-containing flavor compounds can lead to orders-of-magnitude changes in odor threshold and a complete shift in aromatic profile, from desirable meaty or roasted notes to undesirable sulfurous or burnt off-notes, making precise selection crucial for product consistency [2].

Quantitative Evidence for the Differentiated Performance of Ethyl 3-methyl-2-thienyl sulfide


Enhanced Electron-Acceptor Character of the Ethylthio Group vs. Methylthio Analog

The ethylthio group in Ethyl 3-methyl-2-thienyl sulfide exhibits a stronger electron-withdrawing character compared to the methylthio group found in close analogs like 3-methyl-2-thienyl methyl sulfide. This is evidenced by hyperfine splitting constants from ESR spectra. The electron-acceptor character of alkylthiogroups increases along the series methyl < ethyl < t-butyl [1].

Electronic Effects Radical Chemistry Conformational Analysis

Molecular Weight and Volatility Differentiation for Controlled Release Formulations

The molecular weight of Ethyl 3-methyl-2-thienyl sulfide is 158.28 g/mol . This value is intermediate between the lower molecular weight 3-methyl-2-thienyl methyl sulfide (MW 144.3 g/mol) [1] and the higher molecular weight iso-propyl (3-methyl-2-thienyl) sulfide (MW 172.3 g/mol) . This difference in molecular weight directly correlates with the compound's volatility, a critical parameter in flavor and fragrance applications for controlling the rate of aroma release and longevity.

Flavor Chemistry Volatility Controlled Release

Calculated LogP (XLogP3-AA) as an Indicator of Differential Lipophilicity and Solubility

The calculated partition coefficient (XLogP3-AA) for the structurally related 3-methyl-2-thienyl methyl sulfide is 2.8 [1]. While an exact value for the ethyl analog is not reported, the general principle that increased alkyl chain length leads to a higher logP is well-established. This suggests Ethyl 3-methyl-2-thienyl sulfide will have a higher logP, and thus be more lipophilic, than its methyl analog.

Lipophilicity Solubility QSAR

Optimal Use Cases for Ethyl 3-methyl-2-thienyl sulfide in Flavor and Fragrance Development


Fine-Tuning Volatile Release Profiles in Flavor Formulations

Based on its intermediate molecular weight (158.28 g/mol) , Ethyl 3-methyl-2-thienyl sulfide is ideally suited for applications where a specific volatility profile is required. It offers a higher vapor pressure than its iso-propyl analog (172.3 g/mol) , providing a stronger initial impact, while being less fleeting than the lighter methyl analog (144.3 g/mol) [1], which allows for better retention and a longer-lasting effect. This makes it a valuable tool for formulators seeking to fine-tune the temporal release of savory, roasted, or meaty notes in complex flavor systems.

Precursor for Synthesis of Electronically-Tuned Derivatives

The unique electron-acceptor character of its ethylthio group, which is stronger than that of the methylthio group [2], makes Ethyl 3-methyl-2-thienyl sulfide a distinct starting material or intermediate in synthetic chemistry. This property can be exploited to design and synthesize derivatives with tailored electronic properties for advanced applications, such as in the development of organic electronic materials, specialized polymers, or novel bioactive molecules where precise electronic tuning is required.

Investigating Structure-Odor Relationships (SOR) in Thiophene Derivatives

Ethyl 3-methyl-2-thienyl sulfide serves as a critical compound in academic and industrial research focused on establishing Structure-Odor Relationships (SOR) for sulfur-containing heterocycles. By comparing its sensory properties against those of its close analogs (e.g., methyl and iso-propyl sulfides), researchers can systematically correlate the effect of the S-alkyl chain length on odor threshold, character, and intensity. This knowledge is fundamental for the rational design of novel flavor and fragrance ingredients.

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